4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide
Description
4-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a synthetic small molecule characterized by a methoxy-substituted benzene sulfonamide core linked to a 4-phenylpiperazine moiety via a three-carbon propyl chain. This structural architecture positions it within a class of compounds targeting serotonin receptors, particularly 5-HT2A, due to the critical role of the phenylpiperazine group in receptor antagonism . The sulfonamide and methoxy groups further modulate solubility, binding affinity, and selectivity, making it a candidate for antiplatelet and neurological applications.
Properties
IUPAC Name |
4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-19-8-10-20(11-9-19)27(24,25)21-12-5-13-22-14-16-23(17-15-22)18-6-3-2-4-7-18/h2-4,6-11,21H,5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXGHTUTTYHUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reductive amination of 4-methoxybenzene-1-sulfonamide with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is , with a molecular weight of 403.5 g/mol. Its structure comprises a sulfonamide group which is known for its biological activity, particularly in inhibiting various enzymes and receptors.
Anticancer Activity
Recent studies indicate that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives featuring the 4-phenylpiperazine moiety have been screened for their ability to inhibit tumor cell growth and induce cell cycle arrest. Some analogues showed low nanomolar GI values, indicating potent antiproliferative effects against various cancer cell lines, such as HepG2 and A549 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 0.07 | Inhibition of cell cycle progression |
| Compound B | A549 | 0.15 | Induction of apoptosis |
| This compound | Various | TBD | TBD |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly as a potential COX-II inhibitor. Sulfonamides, including this compound, have shown promise in modulating inflammatory pathways associated with chronic diseases such as arthritis and cardiovascular conditions. Studies have demonstrated that certain derivatives can exhibit selective inhibition of COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
Table 2: COX-II Inhibition Data
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
| This compound | TBD | TBD |
Case Study: Antiproliferative Effects
In a study focusing on the antiproliferative effects of various derivatives containing the piperazine ring, it was found that compounds similar to this compound were effective against multiple cancer cell lines. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Case Study: In Vivo Anti-inflammatory Activity
Another significant study evaluated the in vivo anti-inflammatory activity of sulfonamide derivatives. The results indicated that these compounds significantly reduced inflammation in animal models, supporting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the sulfonamide group can inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Therapeutic Implications
- However, its sulfonamide group may confer longer plasma half-life compared to hydantoin-based analogs .
- Selectivity : The phenylpiperazine moiety is critical for 5-HT2A antagonism, but substituents on the benzene ring (methoxy vs. chloro) fine-tune selectivity. Methoxy groups may reduce off-target binding to adrenergic receptors compared to halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a methoxybenzene precursor followed by coupling with a 4-phenylpiperazine-propylamine derivative. Key steps include:
- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with an amine intermediate (e.g., 3-(4-phenylpiperazin-1-yl)propan-1-amine) in anhydrous dichloromethane with a base like triethylamine at 0–5°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for higher purity .
- Optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (room temperature vs. reflux), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) can improve yields (reported 60–75%) .
Q. How do the functional groups in this compound influence its physicochemical properties and reactivity?
- Methodological Answer :
- Methoxy Group : Enhances lipophilicity and electron-donating effects, potentially affecting binding to hydrophobic enzyme pockets.
- Sulfonamide : Acts as a hydrogen-bond acceptor/donor, critical for interactions with biological targets like carbonic anhydrases .
- Piperazine-Propyl Chain : Introduces conformational flexibility and basicity (pKa ~8.5), enabling pH-dependent solubility and protonation in physiological environments .
- Quantitative Analysis : LogP values (calculated ~3.2) and pKa predictions (via software like MarvinSketch) can guide solubility profiling .
Q. What analytical techniques are essential for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by UV at 254 nm) .
- Mass Spectrometry : ESI-MS (m/z ~460 [M+H]) validates molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine-propyl or methoxybenzene moieties?
- Methodological Answer :
- Analog Synthesis : Replace the 4-phenyl group on piperazine with substituents (e.g., 4-methyl, 4-fluoro) to assess steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays. Compare IC values to establish SAR trends .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity .
Q. How can contradictory data in biological activity profiles (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma stability (e.g., incubation with liver microsomes) and logD (octanol-water) to identify metabolic liabilities or poor absorption .
- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
- Target Engagement Assays : Validate in vivo target binding via PET imaging with radiolabeled analogs (e.g., F-labeled derivative) .
Q. What strategies are effective for optimizing enantiomeric purity in analogs with chiral centers?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide coupling to control stereochemistry .
Q. How can in silico modeling predict binding modes with biological targets like GPCRs or kinases?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., dopamine D2 receptor, homology model PDB: 6CM4). Focus on sulfonamide H-bonds and piperazine-propyl van der Waals contacts .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
Key Challenges and Research Gaps
- Metabolic Stability : The piperazine moiety may undergo N-oxidation, necessitating deuterium substitution or fluorine incorporation to block metabolic hotspots .
- Target Polypharmacology : Off-target effects (e.g., serotonin receptor binding) require selectivity screening via panels of GPCR/kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
